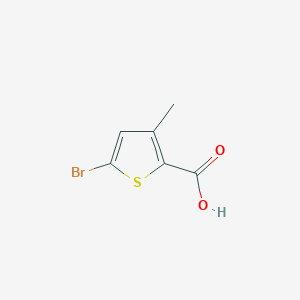

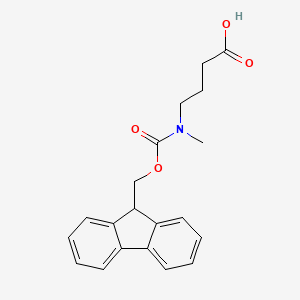

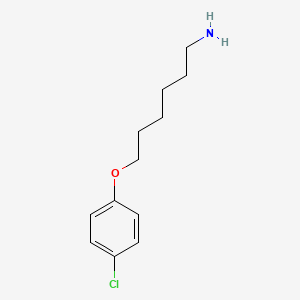

![molecular formula C14H20O6 B1341989 Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 135240-95-8](/img/structure/B1341989.png)

Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

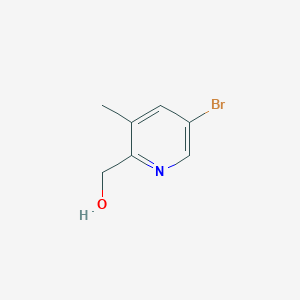

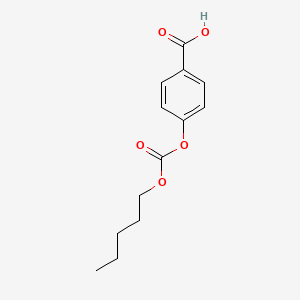

“Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-” is a derivative of benzoic acid. It is structurally related to procaine and benzocaine, and has an anaesthetic effect on the stretch sensors in the lungs . It is also related to 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-” is complex, with multiple ether linkages and a carboxylic acid group. The InChI code for this compound is "InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13 (12-15)3-5-14/h2-5,12H,6-11H2,1H3" .Scientific Research Applications

Crystalline Architectures : The crystalline structure of alkoxy-substituted benzoic acids, including those similar to the compound , shows unique packing arrangements influenced by hydrogen bonding and other interactions, which are significant in the study of molecular organization and crystal engineering (Raffo et al., 2014).

Supramolecular and Macromolecular Columns : Derivatives of benzoic acid have been used to create supramolecular and macromolecular columns that form hexagonal columnar mesophases. This has implications for materials science, particularly in the stabilization of certain mesophases (Percec et al., 1995).

Ionophores and Cation Selectivity : Certain derivatives exhibit high selectivity for potassium ions over sodium ions, making them potentially useful in the development of ion-selective electrodes and sensors (Chikaraishi-Kasuga et al., 1997).

Liquid-Crystalline Networks : Research on multifunctional hydrogen-bonding molecules, including benzoic acid derivatives, has led to the development of supramolecular liquid-crystalline networks. These findings are important for the design of advanced materials with specific optical and electronic properties (Kihara et al., 1996).

Photoluminescence in Lanthanide Complexes : Studies on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives reveal how electron-releasing or withdrawing substituents affect the photoluminescence properties, which is useful in the field of luminescent materials (Sivakumar et al., 2010).

Quantitative Analysis in Lignin : A method involving isotopically labeled internal standards like 4-(ethoxy-d5)-benzoic acid has been developed for the quantitative analysis of methoxyl and ethoxyl groups in lignin, which is significant for understanding lignin chemistry and applications (Sumerskii et al., 2017).

Biodegradation of Poly(ether-ester) Azo Polymers : Benzoic acid derivatives have been used in the synthesis of biodegradable polymers, indicating potential applications in environmentally friendly materials and drug delivery systems (Samyn et al., 1995).

properties

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-13-4-2-12(3-5-13)14(15)16/h2-5H,6-11H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPVFAULXKRNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.